4-Amino-N-hexylbenzenesulfonamide

Lipophilicity ADME Membrane Permeability

SAR studies requiring consistent N-hexyl sulfonamide building blocks often face alkyl-chain ambiguity. 4-Amino-N-hexylbenzenesulfonamide (CAS 67491-88-7) delivers a verified C6 substituent (LogP 2.65) for reproducible lipophilicity-activity mapping in carbonic anhydrase isoform research. • Confirmed hexyl chain length eliminates structural variability in selectivity assays. • ≥97% purity with QA documentation supports reproducible ADME profiling. • Global logistics with flexible packaging for uninterrupted research programs.

Molecular Formula C12H20N2O2S
Molecular Weight 256.37 g/mol
CAS No. 67491-88-7
Cat. No. B1294707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-hexylbenzenesulfonamide
CAS67491-88-7
Molecular FormulaC12H20N2O2S
Molecular Weight256.37 g/mol
Structural Identifiers
SMILESCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C12H20N2O2S/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12/h6-9,14H,2-5,10,13H2,1H3
InChIKeyBLAWZIRICNQARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-hexylbenzenesulfonamide (67491-88-7) Overview


4-Amino-N-hexylbenzenesulfonamide (CAS 67491-88-7) is a sulfonamide derivative characterized by a 4-aminophenyl core and an N-hexyl substituent . This compound is primarily utilized as a chemical building block and research reagent, with documented physical and chemical property data available from spectral databases and vendors . It belongs to the broader class of 4-amino-substituted benzenesulfonamides, which have been extensively studied as inhibitors of carbonic anhydrase isoforms and other enzymes [1].

SAR Libraries Tool for probing N-alkyl chain length effects on sulfonamide target engagement
Physicochemical Modulation Research building block for lipophilicity-driven property optimization
Environmental Fate Reference standard with moderate bioaccumulation profile for sulfonamide fate studies

4-Amino-N-hexylbenzenesulfonamide: Substitution Limitations


Generic sulfonamides are not interchangeable with 4-Amino-N-hexylbenzenesulfonamide due to significant differences in lipophilicity, membrane permeability, and biological activity profiles driven by the specific N-hexyl chain length [1]. In studies of related 4-aminosubstituted benzenesulfonamides, even minor alterations to the N-alkyl substituent dramatically impact the chemical interaction space and inhibition potency against carbonic anhydrase isoforms [1]. Consequently, substitution with a shorter-chain analog (e.g., methyl or ethyl) or an unsubstituted sulfonamide would compromise the compound's intended physicochemical and potential biological properties, which are essential for reproducible research outcomes.

N-Hexyl chain length dictates lipophilicity and membrane partitioning; shorter-chain analogs (methyl, ethyl) may not replicate cell-permeability-dependent assay responses.
Unsubstituted or polar sulfonamides differ markedly in solubility (>50× higher) and formulation behavior; direct interchange may compromise assay reproducibility.

4-Amino-N-hexylbenzenesulfonamide Selection Evidence


Increased Lipophilicity vs. Shorter N-Alkyl Analogs

The compound exhibits a predicted ACD/LogP of 2.65, which is significantly higher than that of the unsubstituted sulfonamide analog (e.g., 4-aminobenzenesulfonamide, estimated LogP ~1.0) . This increased lipophilicity is a direct consequence of the N-hexyl chain and is expected to enhance membrane permeability, a critical factor for cell-based assays and in vivo applications .

Lipophilicity vs. shorter N-alkyl analogs
Class-level inference
ACD/LogP = 2.65
vs 4-aminobenzenesulfonamide
(estimated LogP ~1.0)
ΔLogP ≈ +1.65
Supports membrane permeability differentiation; relevant for cell-based assay design.
In silico ACD/Labs prediction; verify experimentally in target model.
Lipophilicity ADME Membrane Permeability

Reduced Solubility vs. Unsubstituted Sulfonamide Core

The compound has an estimated water solubility of 204.4 mg/L at 25°C (from Log Kow) . This is significantly lower than that of the parent 4-aminobenzenesulfonamide (Sulfanilamide, water solubility >10 g/L) due to the hydrophobic hexyl group [Class-level inference]. This difference is critical for applications requiring controlled solubility or where precipitation could interfere with assays.

Solubility vs. unsubstituted core
Class-level inference
204.4 mg/L at 25°C (est.)
vs sulfanilamide >10,000 mg/L
>50-fold reduction
Formulation and assay compatibility must account for lower aqueous solubility.
Estimated from Log Kow; empirical solubility determination recommended.
Solubility Physicochemical Properties Formulation

Moderate Bioconcentration Factor

The compound has an estimated Log BCF of 1.129 (BCF = 13.44) based on its estimated Log Kow of 2.37 . This value is moderate and contrasts with more lipophilic analogs or compounds with higher halogenation, which may exhibit higher bioaccumulation potential. This property makes it a useful reference point in environmental fate studies where a controlled degree of bioaccumulation is desired.

Bioaccumulation vs. lipophilic analogs
Class-level inference
Log BCF = 1.129 (BCF 13.44)
vs halogenated analogs
(BCF >100)
Lower bioaccumulation potential
Moderate profile suitable as environmental fate reference; less accumulative than more lipophilic sulfonamides.
EPISuite BCFWIN estimation; experimental BCF data not available.
Environmental Fate Bioaccumulation ADME

Lack of Published Bioactivity Data

A comprehensive literature search confirms that there are currently no peer-reviewed publications reporting specific IC50 or Ki values for 4-Amino-N-hexylbenzenesulfonamide against common enzyme targets such as carbonic anhydrases or other sulfonamide-binding proteins . This stands in contrast to the wealth of data available for other N-alkyl analogs, particularly those with shorter or branched chains [1]. For instance, numerous 4-amino-substituted benzenesulfonamides have been characterized for their inhibition of carbonic anhydrase isoforms, with potencies varying over several orders of magnitude depending on the N-substituent [1]. This data gap directly impacts procurement decisions, as it necessitates empirical evaluation of this specific hexyl analog.

Published bioactivity data
Data to verify
No specific IC50 or Ki values found for this hexyl analog in peer-reviewed literature.
Requires de novo characterization; not suitable where pre-validated potency is required.
Literature search through 2024; supports exploratory SAR studies.
Data Gap Screening Selectivity

4-Amino-N-hexylbenzenesulfonamide Applications


SAR Studies for Carbonic Anhydrase Selectivity

As a representative N-hexyl substituted analog, this compound is ideally suited for inclusion in SAR libraries designed to probe the chemical interaction space of 4-amino-benzenesulfonamides with carbonic anhydrase isoforms . Its unique chain length allows researchers to map the impact of increasing lipophilicity on isoform selectivity and binding affinity, especially in the context of designing selective inhibitors for CA IX and CA XII, which are targets in cancer therapy .

Physicochemical Property Modulation

This compound serves as a valuable tool for medicinal chemists seeking to modulate the lipophilicity and solubility of lead compounds . Its calculated LogP of 2.65 and moderate aqueous solubility make it a suitable building block for creating derivatives with optimized ADME (Absorption, Distribution, Metabolism, Excretion) profiles, providing a distinct alternative to more polar sulfonamides .

Environmental Fate Reference Standard

The compound's predicted Log BCF of 1.129 (BCF = 13.44) positions it as a useful reference standard in environmental fate studies of sulfonamides . Its moderate bioaccumulation potential provides a baseline for assessing the environmental impact of more persistent or bioaccumulative analogs .

Chemical Synthesis & Proteomics Reagent

With documented use in proteomics research and as a building block in organic synthesis, 4-Amino-N-hexylbenzenesulfonamide is a commercially available reagent for creating more complex molecules or as a probe in biochemical assays where a sulfonamide with specific lipophilic properties is required .

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform SAR
N-hexyl chain length specificity
Isoform profiling against CA panels
Physicochemical property modulation
Lipophilicity/solubility balance
ADME profile evaluation in model systems
Environmental fate reference
Moderate bioaccumulation profile
Environmental persistence and partitioning assessment
Chemical synthesis & proteomics reagent
Commercial availability, verified identity
Synthetic yield, purity, and derivatization consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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